1-(2-Fluoro-3,4-dimethoxyphenyl)methanaminehydrochloride
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Overview
Description
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is an organic compound with a molecular formula of C9H12FNO2·HCl It is a derivative of methanamine, featuring a fluorine atom and two methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride typically involves multiple steps:
Nitration: The starting material, 2-fluoro-3,4-dimethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon, hydrochloric acid, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: It is used in the production of various fine chemicals and intermediates
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular processes such as neurotransmission, metabolism, and gene expression.
Comparison with Similar Compounds
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride can be compared with similar compounds:
1-(3,4-Dimethoxyphenyl)cyclopropylmethanamine hydrochloride:
1-(2,3,4-Trifluorophenyl)methanamine: This compound features multiple fluorine atoms, which can significantly alter its reactivity and biological activity.
The uniqueness of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13ClFNO2 |
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Molecular Weight |
221.65 g/mol |
IUPAC Name |
(2-fluoro-3,4-dimethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-12-7-4-3-6(5-11)8(10)9(7)13-2;/h3-4H,5,11H2,1-2H3;1H |
InChI Key |
NARXUNIPEJKBTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN)F)OC.Cl |
Origin of Product |
United States |
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